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Compound of Interest

Compound Name: N-(3-acetylphenyl)isonicotinamide

CAS No.: 87060-71-7

Cat. No.: B438452 Get Quote

Classification: Small Molecule Chemical Probe / SAR Tool Compound Primary Applications:

NAD+ Metabolism Profiling, Angiogenesis Inhibition Screening, Kinase Selectivity Studies.

Introduction & Mechanistic Rationale
N-(3-acetylphenyl)isonicotinamide (N-3API) is a synthetic isonicotinanilide derivative. Its

utility in cancer research stems from its structural duality, allowing it to interrogate two distinct

survival mechanisms in neoplastic cells:

NAMPT Inhibition (Metabolic Stress): The isonicotinamide moiety mimics nicotinamide

(NAM), the substrate for Nicotinamide phosphoribosyltransferase (NAMPT). Like its potent

analog FK866, N-3API can competitively inhibit NAMPT, depleting intracellular NAD+ pools

and inducing metabolic collapse in tumors reliant on the salvage pathway.

VEGFR-2 Inhibition (Angiogenesis): The N-phenyl-carboxamide scaffold, particularly with

acetyl substituents, has been identified in SAR studies (e.g., El-Helby et al.) as a key motif

for fitting the ATP-binding pocket of receptor tyrosine kinases like VEGFR-2. N-3API serves

as a regio-isomer probe to test the efficacy of meta-substitution (3-acetyl) versus para-

substitution (4-acetyl) in kinase binding affinity.
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The following diagram illustrates the dual-potential mechanism of N-3API, highlighting the

NAMPT salvage pathway and the VEGFR-2 signaling cascade.
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Figure 1: Dual mechanism of action. N-3API acts as a competitive inhibitor in the NAD+

salvage pathway (Left) and a potential ATP-competitive inhibitor of VEGFR-2 (Right).

Experimental Protocols
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Objective: Ensure consistent delivery of N-3API without precipitation artifacts.

Molecular Weight: ~240.26 g/mol (Verify based on specific batch).

Solubility: Poor in water; soluble in DMSO.

Parameter Specification Notes

Stock Solvent DMSO (Dimethyl sulfoxide)
Anhydrous, cell-culture grade

(≥99.9%).

Stock Concentration 10 mM or 50 mM
Vortex vigorously. Sonicate if

necessary.

Storage -20°C or -80°C
Aliquot to avoid freeze-thaw

cycles.

Working Buffer PBS or Media
Dilute immediately prior to use.

Max DMSO final conc: 0.1%.

Protocol B: The "NAD+ Rescue" Validation Assay
Objective: To confirm if N-3API cytotoxicity is driven by NAMPT inhibition. Principle: If N-3API

kills cells by inhibiting NAMPT, adding exogenous Nicotinic Acid (NA) or Nicotinamide (NAM)

should rescue the cells by bypassing the block or out-competing the inhibitor. This is a self-

validating control.

Materials:

Cancer Cell Line (e.g., HCT-116 or HepG2).[1][2][3]

N-3API (Test Compound).

Nicotinic Acid (NA) (Rescue Agent).

CellTiter-Glo® (Promega) or MTT Reagent.

Step-by-Step Workflow:
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Seeding: Plate cells (3,000–5,000 cells/well) in 96-well white-walled plates. Incubate 24h.

Treatment Groups:

Vehicle Control: DMSO only.

Test Group: N-3API (Dose response: 1 nM – 100 µM).

Rescue Group: N-3API (same doses) + 10 µM Nicotinic Acid (NA).

Incubation: Incubate for 48–72 hours.

Note: NAD+ depletion is slow; 72h is recommended for maximum effect.

Readout: Add CellTiter-Glo reagent (measures ATP as a proxy for viability). Shake for 2

mins. Read Luminescence.

Data Analysis:

Calculate IC50 for "Test Group".

Calculate IC50 for "Rescue Group".

Validation Criteria: If the IC50 shifts significantly (e.g., >100-fold increase) or toxicity is

completely abolished in the Rescue Group, the mechanism is confirmed as NAMPT

inhibition.

Protocol C: VEGFR-2 Kinase Inhibition (HUVEC Tube
Formation)
Objective: Evaluate anti-angiogenic potential.

Matrix Prep: Thaw Matrigel™ on ice. Coat 96-well plate (50 µL/well) and polymerize at 37°C

for 30 min.

Cell Prep: Harvest HUVECs (Human Umbilical Vein Endothelial Cells). Resuspend in media

containing N-3API (1, 10, 50 µM) or Sorafenib (Positive Control).
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Seeding: Plate 1.5 x 10^4 HUVECs onto the Matrigel.

Incubation: Incubate for 6–18 hours. Monitor periodically.

Imaging: Capture images using phase-contrast microscopy.

Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to count "Meshes," "Nodes," and

"Total Tube Length."

Data Interpretation & SAR Logic
When analyzing N-3API, compare results against known standards to determine its specific

utility in your library.

Feature
N-3API (Test
Compound)

FK866 (NAMPT
Standard)

Sorafenib
(VEGFR
Standard)

Interpretation

NAD+ Rescue
Yes

(Hypothesized)
Yes No

Confirms

metabolic

targeting.

Kinase

Selectivity
Moderate/Low None High

Indicates "dirty"

kinase profile or

specific VEGFR

targeting.

Structure meta-acetyl Complex linker Urea-based

meta-substitution

often improves

metabolic

stability

compared to

para.

SAR Decision Tree (Graphviz)
Use this logic flow to classify N-3API based on your experimental results.
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Figure 2: SAR Decision Tree for classifying the mechanism of action of N-3API.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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